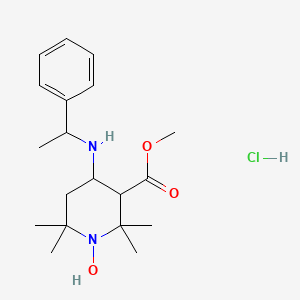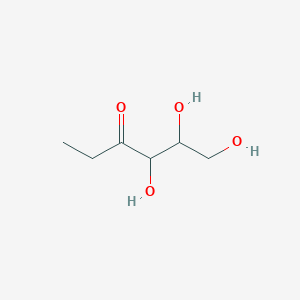
1-Deoxy-D-ribulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-D-ribulose, also known as 1-Deoxy-D-erythro-2-pentulose, is a rare sugar with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol . This compound is a deoxygenated monosaccharide, which means it lacks one oxygen atom compared to its parent sugar, D-ribulose. It is a key intermediate in various biochemical pathways and has significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-ribulose can be synthesized through several chemical and enzymatic methods. One common approach involves the reduction of D-ribulose using specific reducing agents under controlled conditions . Another method includes the use of microbial biotransformation, where specific microorganisms convert precursor sugars into this compound through enzymatic reactions .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes due to their efficiency and selectivity. Microbial fermentation and enzymatic catalysis are preferred methods, as they offer high yields and purity . These methods involve the use of genetically engineered microorganisms or isolated enzymes to convert inexpensive substrates into the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-D-ribulose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound to form corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce this compound to its corresponding alcohols.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which have diverse applications in pharmaceuticals, agriculture, and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Deoxy-D-ribulose involves its interaction with specific enzymes and molecular targets. It acts as a substrate for various enzymes, leading to the formation of important biochemical intermediates. These intermediates participate in metabolic pathways, influencing cellular processes and functions . The compound’s effects are mediated through its conversion into active metabolites, which then interact with molecular targets such as nucleic acids and proteins .
Comparison with Similar Compounds
1-Deoxy-D-xylulose: Another deoxygenated sugar involved in the biosynthesis of terpenoids and other secondary metabolites.
D-Ribulose: The parent compound of 1-Deoxy-D-ribulose, involved in the pentose phosphate pathway and photosynthesis.
2-Deoxy-D-ribose: A component of DNA, lacking one oxygen atom compared to D-ribose.
Uniqueness: this compound is unique due to its specific structural features and its role as an intermediate in various biochemical pathways. Its deoxygenated nature distinguishes it from other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4,5,6-trihydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O4/c1-2-4(8)6(10)5(9)3-7/h5-7,9-10H,2-3H2,1H3 |
InChI Key |
KDDGOKLLKWTTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)
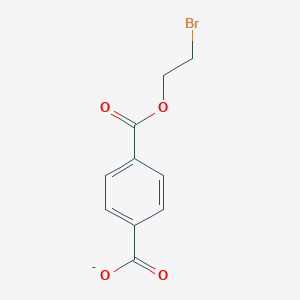
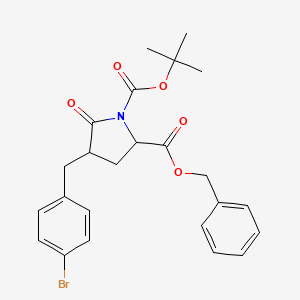
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)

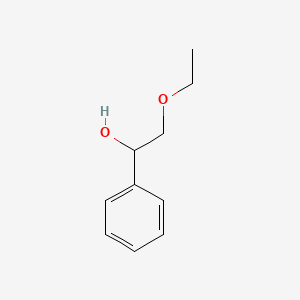
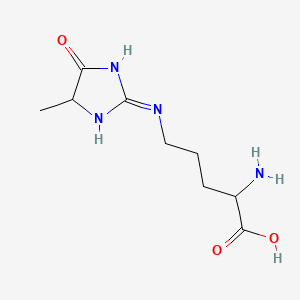
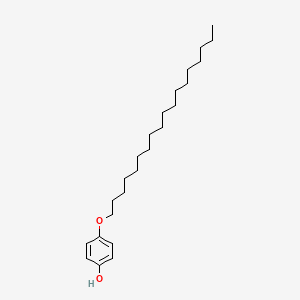
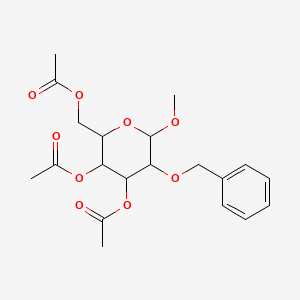
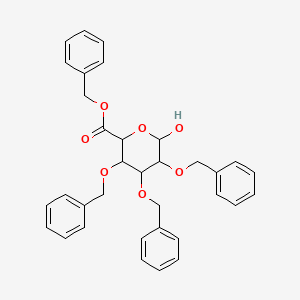
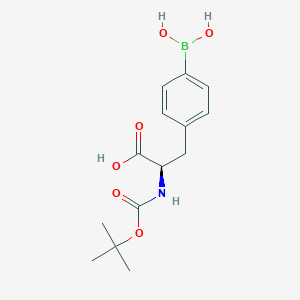
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
![2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide](/img/structure/B12290465.png)
